![molecular formula C14H14N4O4S2 B2535167 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 868974-33-8](/img/structure/B2535167.png)

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

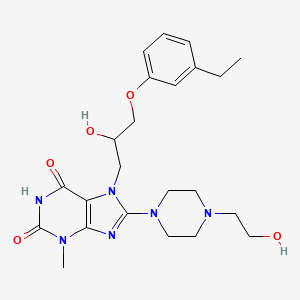

The compound "2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide" is a chemically synthesized molecule that likely exhibits biological activity due to its structural features. The presence of a 1,3,4-thiadiazole ring, which is known for its pharmacological properties, suggests potential for antioxidant or anti-inflammatory activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the acylation reaction of amino-substituted 1,3,4-thiadiazoles with acetyl chloride derivatives in a dioxane medium, as seen in the synthesis of 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides . This suggests that the target compound could be synthesized through a similar pathway, possibly involving the acylation of a 5-amino-1,3,4-thiadiazole derivative followed by a thiation step to introduce the sulfur atom.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule features a 'V' shape conformation with angles between aromatic planes around 84°, as observed in the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides . This conformation is stabilized by various intermolecular interactions such as hydrogen bonds and pi interactions, which are likely to be present in the target compound as well, influencing its molecular geometry and potentially its biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the related compounds exhibit reactivity that includes N-alkylation and the ability to engage in hydrogen bonding . These reactions are crucial for the biological activity of such molecules, as they can influence the interaction with biological targets, such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the antioxidant activity of similar molecules has been evaluated using DPPH radical scavenging assays, with some compounds showing significant efficacy . The presence of the 1,3,4-thiadiazole moiety and the acetamide group in the target compound suggests it may also possess antioxidant properties, which could be assessed using similar in vitro methods.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Compounds with thiadiazole cores have been synthesized and evaluated for their anti-inflammatory properties. For instance, a study demonstrated the synthesis of benzo[b]thiophene derivatives showcasing potent anti-inflammatory activity, which suggests the potential of thiadiazole-containing compounds in developing new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

Cancer Research

Several studies have highlighted the synthesis and pharmacological evaluation of thiadiazole derivatives as glutaminase inhibitors, presenting an opportunity to explore the compound for similar applications. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting potential therapeutic applications in cancer treatment (Shukla et al., 2012).

Heterocyclic Syntheses

The versatility of thioureido-acetamides in heterocyclic syntheses has been explored, with one-pot cascade reactions producing a variety of heterocycles. This demonstrates the compound's potential as a precursor in synthesizing diverse heterocyclic structures, which are crucial in pharmaceutical research (Schmeyers & Kaupp, 2002).

Neurogenic Potential

Research on melatonin-based compounds with substituted acetamido groups, including thiadiazoles, has shown that these compounds can promote differentiation of neural stem cells into a neuronal phenotype. This suggests potential research applications of the mentioned compound in neurogenesis and neurological disorder treatments (de la Fuente Revenga et al., 2015).

Diuretic Agents

1,3,4-Thiadiazoles have been prepared and evaluated for their diuretic activity, with some compounds showing comparable activity to standard drugs. This opens up possibilities for the compound to be researched for its diuretic properties (Jain & Mishra, 2004).

Insecticidal Assessment

Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against the cotton leafworm. This indicates the potential of thiadiazole compounds, including the one , in developing new insecticidal agents (Fadda et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S2/c1-8(19)15-13-17-18-14(24-13)23-7-12(20)16-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7H2,1H3,(H,16,20)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUBLYHYUGOKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2535087.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 5-bromofuran-2-carboxylate](/img/structure/B2535090.png)

![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535092.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)

![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide](/img/structure/B2535101.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)